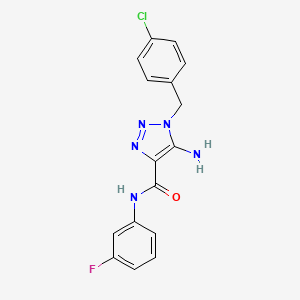

5-amino-1-(4-chlorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-1-(4-chlorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 4-chlorobenzyl group at position 1, an amino group at position 5, and a 3-fluorophenyl carboxamide at position 2. This scaffold is part of a broader class of 5-amino-1,2,3-triazole-4-carboxamides, which have demonstrated diverse biological activities, including inhibition of bacterial SOS response and antiproliferative effects in cancer cells . The compound’s structure combines halogenated aromatic groups (4-chlorobenzyl and 3-fluorophenyl), which are critical for modulating target affinity and pharmacokinetic properties.

Properties

IUPAC Name |

5-amino-1-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN5O/c17-11-6-4-10(5-7-11)9-23-15(19)14(21-22-23)16(24)20-13-3-1-2-12(18)8-13/h1-8H,9,19H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDYHCOAULXDPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-chlorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole core.

Substitution Reactions: The introduction of the 4-chlorobenzyl and 3-fluorophenyl groups is achieved through nucleophilic substitution reactions. These reactions typically require the presence of a base and are carried out under controlled temperature conditions.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-chlorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Bases such as sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-amino-1-(4-chlorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-chlorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

Halogen Position Effects: The 4-chlorobenzyl group in the target compound may enhance hydrophobic interactions compared to 3-chlorobenzyl () or 4-fluorobenzyl (). Chlorine’s larger atomic radius and lipophilicity likely improve membrane permeability . The 3-fluorophenyl carboxamide in the target compound differs from 2,4-difluorophenyl () or 4-fluorophenyl () analogs.

Activity Correlation :

- Compounds with 4-fluorophenyl or 4-methylphenyl groups () show marked antiproliferative effects, suggesting electron-withdrawing substituents (e.g., F, Cl) enhance activity.

- The carbamoylmethyl substituent in Lead 14 () is critical for SOS response inhibition, acting as a β-turn mimetic to disrupt LexA self-cleavage.

Synthesis and Modularity :

- The scaffold’s synthesis involves coupling triazole carboxylic acid derivatives with substituted amines (e.g., ). This modularity enables rapid exploration of structure-activity relationships (SAR).

Pharmacological and Mechanistic Insights

Mechanistic Notes:

- SOS Response Inhibition : The carbamoylmethyl analog (Lead 14) disrupts LexA’s β-turn conformation, critical for its autoproteolysis . The target compound’s 4-chlorobenzyl group may similarly stabilize interactions with LexA or homologous targets.

- Antiproliferative Activity : Fluorine and chlorine substituents enhance cytotoxicity in cancer cells, possibly through DNA intercalation or kinase inhibition ().

Biological Activity

5-amino-1-(4-chlorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound is characterized by its unique structural features, including an amino group and halogenated aromatic substituents, which enhance its potential biological activity. The triazole moiety is known for its diverse pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C17H15ClFN5O. Its structure includes a triazole ring that contributes to its biological activity through interactions with various molecular targets. The presence of the 4-chlorobenzyl and 3-fluorophenyl groups may influence the compound's binding affinity and selectivity towards biological receptors.

Antimicrobial Activity

Compounds containing the triazole framework have been reported to exhibit significant antimicrobial properties. Research indicates that this compound demonstrates inhibitory effects against various bacterial strains and fungi. The mechanism of action may involve disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Potential

Studies have shown that triazole derivatives can act as anticancer agents by inducing apoptosis in cancer cells. The specific interactions of this compound with cancer-related targets are under investigation, with preliminary results suggesting potential efficacy in inhibiting tumor growth.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is also noteworthy. It may interact with cytochrome P450 enzymes, influencing drug metabolism and pharmacokinetics. Such interactions could enhance or reduce the bioavailability of concurrent medications.

The biological activity of this compound likely involves binding to specific receptors or enzymes. This binding can modulate their activity, affecting various biochemical pathways. Detailed studies are necessary to elucidate these interactions and their implications for therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 5-amino-1-(4-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Similar triazole core with different phenyl substitution | Potentially different biological activity due to substitution |

| 5-amino-1-(4-methylbenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | Contains methyl group instead of chlorine | Variation in electronic properties affecting biological activity |

Study on Antimicrobial Activity

A study published in Frontiers in Molecular Biosciences highlighted the antimicrobial efficacy of various triazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus .

Investigation into Anticancer Properties

Research conducted at a leading cancer research institute evaluated the anticancer potential of several triazole derivatives. The findings revealed that certain derivatives could induce apoptosis in breast cancer cell lines through mitochondrial pathways . While specific data on the compound is limited, its structural characteristics suggest similar potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.